1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both pyridazine and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds, followed by cyclization to form the pyrazole ring. The pyridazine ring can be introduced through subsequent reactions involving appropriate nitrogen-containing reagents .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazine or pyrazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylic acid share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid also share structural features and are used in similar applications.
Uniqueness: 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of both pyridazine and pyrazole rings in its structure. This dual-ring system imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6N4O2 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-pyridazin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-5-12(11-6)7-2-1-4-9-10-7/h1-5H,(H,13,14) |
InChI Key |
WMJZHUZEGNWLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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